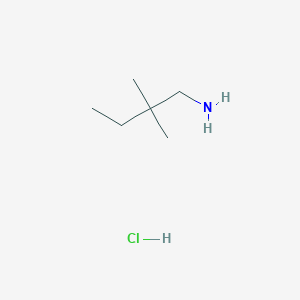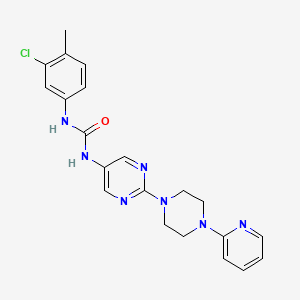
2,2-Dimethylbutan-1-amine hydrochloride
Descripción general
Descripción
2,2-Dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 123291-55-4 . It has a molecular weight of 137.65 . The IUPAC name for this compound is 2,2-dimethylbutan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of 2,2-Dimethylbutan-1-amine hydrochloride involves the reaction with N-ethyl-N,N-diisopropylamine and O-(7-azabenzotriazol-1-yl)-n,n,n’,n’-tetramethyluronium hexafluoro-phosphate in N,N-dimethyl-formamide at 20℃ . The reaction is carried out under an inert atmosphere for 3 hours .Molecular Structure Analysis
The InChI code for 2,2-Dimethylbutan-1-amine hydrochloride is1S/C6H15N.ClH/c1-4-6(2,3)5-7;/h4-5,7H2,1-3H3;1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
Amines such as 2,2-Dimethylbutan-1-amine hydrochloride can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Also, they can react with acid chlorides to form amides .Physical And Chemical Properties Analysis
2,2-Dimethylbutan-1-amine hydrochloride is a powder at room temperature . It has a melting point range of 253-255°C . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
Synthesis of Taurine Derivatives
The "safety-catch" principle was applied to protect sulfonic acids, leading to a new method for the synthesis of taurine derivatives. 2,2-Dimethylbutan-1-amine hydrochloride played a role in the protection and subsequent reaction steps, demonstrating its utility in the development of protected derivatives of taurine. This method showcases the chemical's versatility in the synthesis of biologically relevant compounds, potentially applicable to a wide range of sulfonic acid-containing molecules (Seeberger et al., 2007).
Novel Synthesis Pathways
The substance has been used in innovative synthesis pathways, such as the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This process highlights the compound's role in creating new, potentially pharmaceutically relevant structures in an environmentally friendly manner, emphasizing its significance in green chemistry applications (D’hooghe et al., 2009).
Transition State Synthon for Medicinal Chemistry
2,2-Dimethylbutan-1-amine hydrochloride has been involved in the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon, useful for accessing cyclobutanone-containing lead inhibitors. This underscores its role in medicinal chemistry, particularly in the development of enzyme inhibitors that target serine proteases and metalloproteases, crucial for drug discovery and development (Mohammad et al., 2020).
Catalytic Applications
The compound has been instrumental in the development of novel chiral palladacycle catalysts for asymmetric reactions, showcasing its utility in catalysis. This application is critical for the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science (Yap et al., 2014).
Microbial Synthesis of Chiral Amines
2,2-Dimethylbutan-1-amine hydrochloride has been used in the microbial synthesis of chiral amines, employing the (R)-specific transamination activity of Arthrobacter sp. This biocatalytic application highlights the compound's role in the environmentally friendly production of chiral amines, crucial for the synthesis of active pharmaceutical ingredients (Iwasaki et al., 2005).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2,2-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(2,3)5-7;/h4-5,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKVHBXVZVPUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347242 | |
| Record name | 2,2-Dimethylbutan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbutan-1-amine hydrochloride | |
CAS RN |
123291-55-4 | |
| Record name | 2,2-Dimethylbutan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)
![5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)



![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)
